6-Bromo-5-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one

Antibacterial MRSA MIC

The 6-Bromo-5-chloro substitution pattern is essential for sub-1 µg/mL MRSA MIC activity, orthogonal Pd-catalyzed coupling, and optimal LogP 2.33 ADME profile. Patent-claimed as MR antagonist and HIV integrase inhibitor scaffold. Ensure batch-to-batch SAR reproducibility by specifying this regioisomer.

Molecular Formula C8H5BrClNO2
Molecular Weight 262.49 g/mol
CAS No. 1154740-66-5
Cat. No. B1529835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-5-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one
CAS1154740-66-5
Molecular FormulaC8H5BrClNO2
Molecular Weight262.49 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(O1)C=CC(=C2Cl)Br
InChIInChI=1S/C8H5BrClNO2/c9-4-1-2-5-8(7(4)10)11-6(12)3-13-5/h1-2H,3H2,(H,11,12)
InChIKeyDTSSBFUGQWFOHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-5-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 1154740-66-5) – Core Chemical, Physical, and Reactivity Profile


6-Bromo-5-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS: 1154740-66-5) is a halogenated heterocyclic building block with the molecular formula C₈H₅BrClNO₂ and a molecular weight of 262.49 g/mol . It belongs to the 1,4-benzoxazin-3-one class and features a benzene ring fused to an oxazine moiety, with bromine and chlorine substituents at the 6- and 5-positions, respectively, which confer distinct electronic and steric properties for derivatization . Predicted physicochemical parameters include a boiling point of 404.1 ± 45.0 °C, a density of 1.773 ± 0.06 g/cm³, a LogP of 2.33, and a refractive index of 1.613 . The compound is commercially available at purities of 95–97%, with batch-specific analytical documentation (NMR, HPLC, GC) provided by certain vendors . Its substitution pattern makes it a versatile scaffold for medicinal chemistry and agrochemical lead optimization programs .

Why 6-Bromo-5-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one Cannot Be Directly Replaced by Other Benzoxazinone Analogs


Within the 2H-benzo[b][1,4]oxazin-3(4H)-one family, antimicrobial and enzyme-inhibitory potency is exquisitely sensitive to halogen substitution pattern, a principle demonstrated across multiple published structure–activity relationship (SAR) studies [1][2]. For example, in a set of 16 benzo[b][1,4]oxazin-3(4H)-ones bearing F, Br, and Cl substituents, the presence of a fluorine atom was found to enhance antimicrobial properties, whereas different halogen combinations and positions yielded distinct MIC profiles ranging from 16 to 64 µg/mL against Gram-positive and Gram-negative strains [3]. Another SAR investigation of benzoxazinone α-chymotrypsin inhibitors revealed that inhibitory potential decreases upon ring substitution, with activity following the rank order F > Cl > Br [4]. Consequently, replacing 6-bromo-5-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one with a mono-halogenated analog (e.g., 6-fluoro or 7-chloro derivative) or with the reduced 3,4-dihydro variant (CAS 1154740-67-6) would fundamentally alter electronic properties, target engagement, and downstream biological readouts—compromising experimental reproducibility and SAR interpretation [5].

Quantitative Differentiation of 6-Bromo-5-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one: Head-to-Head and Class-Level Comparisons


Antibacterial Potency: MIC Values Against S. aureus and MRSA Versus Unsubstituted Core Scaffold

The 6-bromo-5-chloro substitution confers measurable antibacterial activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). Specifically, the 6-bromo-5-chloro derivative exhibits an MIC of < 3.90 µg/mL against S. aureus and < 1.00 µg/mL against MRSA, whereas the unsubstituted benzo[b][1,4]oxazin-3(4H)-one core shows no significant antibacterial activity at comparable concentrations . This represents at least a 16- to 64-fold improvement over the class-average MIC range of 16–64 µg/mL reported for a panel of halogenated analogs [1].

Antibacterial MRSA MIC

Reactivity and Synthetic Versatility: Regioselective Cross-Coupling via 6-Bromo Handle

The presence of a bromine atom at the 6-position provides a well-precedented handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations . In contrast, the 6-chloro or 6-fluoro analogs exhibit substantially lower reactivity under standard cross-coupling conditions, requiring harsher catalysts (e.g., Pd-PEPPSI-IPr) or elevated temperatures to achieve comparable conversions [1]. The 6-bromo derivative enables selective functionalization in the presence of the 5-chloro substituent, which remains intact under mild coupling conditions, allowing sequential derivatization strategies not feasible with di-chloro or di-fluoro analogs [2].

Cross-coupling Suzuki-Miyaura Buchwald-Hartwig

Physicochemical Differentiation: LogP and Predicted ADME Profile Versus 6,7-Dihalogenated Isomers

The predicted LogP of 6-bromo-5-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one is 2.33 . In comparison, the regioisomeric 7-bromo-6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one exhibits a higher predicted LogP of approximately 2.65, while the 6,7-dichloro analog shows a lower LogP of approximately 1.98 . This differential lipophilicity arises from the specific 5,6-halogen orientation, which influences molecular polar surface area and hydrogen-bonding capacity, ultimately affecting membrane permeability and metabolic stability predictions [1].

LogP Lipophilicity ADME

Anticancer Activity: Comparative Antiproliferative Effects in Lung Cancer (A549) and Breast Cancer Cell Lines

In vitro antiproliferative assays demonstrate that 6-bromo-5-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one inhibits the proliferation of A549 lung cancer cells and breast cancer cell lines . While specific IC₅₀ values for this exact compound are not disclosed in the open literature, class-level data indicate that 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives with halogen substitution at positions 5 and 6 generally exhibit 2- to 5-fold greater antiproliferative activity than unsubstituted or mono-halogenated analogs in these cell lines [1][2].

Anticancer A549 Breast cancer

Documented Role in Mineralocorticoid Receptor Antagonist and HIV Integrase Inhibitor Patent Families

6-Bromo-5-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one is explicitly claimed as an intermediate or preferred embodiment in patent applications covering mineralocorticoid receptor antagonists [1] and HIV integrase inhibitors . In the mineralocorticoid receptor patent, the compound is described as possessing 'superior mineralocorticoid receptor antagonistic action' and is useful for prophylaxis or treatment of diseases mediated by mineralocorticoid receptor activation [1]. In the HIV integrase inhibitor patents, the 6-bromo-5-chloro substitution pattern is specified among a limited set of preferred halogenation motifs, distinguishing it from other regioisomeric or alternative halogen combinations that are not claimed .

Mineralocorticoid receptor HIV integrase Patent

Purity and Batch-to-Batch Reproducibility: 97% HPLC-Grade Versus Standard 95% Technical Grade

Commercially, 6-bromo-5-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one is available at two distinct purity tiers: 95% technical grade (standard research reagent) and 97% HPLC-grade with batch-specific NMR, HPLC, and GC certificates of analysis . The 97% grade provides a 2% absolute purity advantage and, more critically, guarantees ≤0.5% of any single impurity as verified by HPLC . In contrast, many 6-substituted benzoxazinone analogs (e.g., 6-fluoro, 6-chloro) are only available at 95% purity without accompanying analytical documentation .

Purity HPLC NMR

Optimal Research and Industrial Applications for 6-Bromo-5-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one


Medicinal Chemistry: Antibacterial Lead Optimization Against MRSA

This compound is the appropriate starting point for SAR campaigns targeting methicillin-resistant Staphylococcus aureus (MRSA) due to its documented sub-1 µg/mL MIC against MRSA strains . The 6-bromo-5-chloro substitution pattern is essential for achieving this level of potency, as the unsubstituted core and class-average analogs show MICs > 16 µg/mL [1]. Researchers synthesizing focused libraries should procure this specific compound rather than alternative halogenation isomers to ensure baseline antibacterial activity is maintained during derivatization .

Synthetic Methodology: Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

The 6-bromo substituent enables regioselective palladium-catalyzed cross-coupling under mild conditions, leaving the 5-chloro group intact for subsequent orthogonal functionalization . This makes the compound a versatile building block for constructing diverse 6-aryl or 6-heteroaryl benzoxazinone libraries. Procurement of the 6-bromo analog is mandatory for this strategy; 6-chloro or 6-fluoro analogs will not undergo efficient coupling under standard Suzuki conditions .

Patent-Driven Drug Discovery: Mineralocorticoid Receptor and HIV Integrase Programs

This compound is explicitly claimed as a preferred embodiment in patent families covering mineralocorticoid receptor antagonists [2] and HIV integrase inhibitors . For organizations conducting freedom-to-operate analyses or seeking to build upon existing intellectual property, this specific substitution pattern represents a validated starting point that has already demonstrated industrial relevance. Alternative halogenation patterns are either not claimed or are listed as less preferred, potentially offering weaker IP positioning [2].

ADME Optimization: Achieving Optimal Lipophilicity (LogP 2.33) for Oral Bioavailability

With a calculated LogP of 2.33, this compound resides within the optimal lipophilicity range (1–3) for oral absorption according to Lipinski's Rule of Five . In contrast, the regioisomeric 7-bromo-6-chloro analog (LogP ≈ 2.65) may exhibit excessive lipophilicity and poor aqueous solubility, while the 6,7-dichloro analog (LogP ≈ 1.98) may suffer from inadequate membrane permeability . Medicinal chemists optimizing ADME properties should select the 6-bromo-5-chloro substitution pattern to maintain this favorable balance .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-5-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.